Biotin sulfone Biotin sulfone Biotin sulfone is a member of the class of biotins that is biotin sulfoxide with a sulfone group replacing the sulfoxide. It has a role as a metabolite. It is a member of biotins and a sulfone. It is functionally related to a biotin sulfoxide.
Biotin sulfone is a natural product found in Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 40720-05-6
VCID: VC21338549
InChI: InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
SMILES: C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Molecular Formula: C10H16N2O5S
Molecular Weight: 276.31 g/mol

Biotin sulfone

CAS No.: 40720-05-6

Cat. No.: VC21338549

Molecular Formula: C10H16N2O5S

Molecular Weight: 276.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Biotin sulfone - 40720-05-6

CAS No. 40720-05-6
Molecular Formula C10H16N2O5S
Molecular Weight 276.31 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Standard InChI InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Standard InChI Key QPFQYMONYBAUCY-ZKWXMUAHSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2
SMILES C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2

Chemical Structure and Properties

Structural Characteristics

Biotin sulfone is a member of the class of biotins that is derived from biotin sulfoxide with a sulfone group replacing the sulfoxide group . Its systematic name is (3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid, 5,5-dioxide, reflecting its stereochemistry and functional groups .

Physical and Chemical Properties

The physical and chemical properties of biotin sulfone are summarized in the following table:

PropertyDescription
Molecular FormulaC₁₀H₁₆N₂O₅S
Molecular Weight276.31 g/mol
Physical AppearanceColorless needles
Melting Point>230°C (decomposes)
SolubilitySlightly soluble in aqueous base or DMSO (<1mg/ml)
StabilityStable for at least 2 years when stored at -20°C
Storage RecommendationsProtect from light and moisture
SMILES NotationO=C1N[C@@H]2C@@HN1
InChi KeyQPFQYMONYBAUCY-ZKWXMUAHSA-N

Binding Properties

Biotin sulfone maintains the ability to bind to avidin and streptavidin, though with altered binding characteristics compared to biotin. Studies have shown that it binds to avidin with a binding ratio of 0.332 compared with biotin . This retained binding capacity is crucial for its applications in biotechnology where avidin-biotin interactions are utilized .

Synthesis Methods

Traditional Synthesis Approaches

Several approaches have been developed for the synthesis of biotin sulfone, with most methods involving the oxidation of biotin or biotin derivatives. The most direct route is oxidation of biotin using oxidizing agents to convert the sulfur atom to a sulfone group .

Advanced Synthesis from L-Cysteine

A notable synthesis pathway for epi-biotin sulfone (a stereoisomer of biotin sulfone) has been developed using commercially available L-cysteine as a starting material. This method, described by Chavan et al., features several key reactions :

  • An unprecedented tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction, in which three new sigma bonds and two rings are formed

  • A highly diastereoselective late-stage Haller–Bauer reaction of sulfone for direct introduction of the carbon side chain

The synthesis pathway involves several intermediates, including ketone transformations and the formation of sulfone derivatives. The oxidation of sulfide derivatives to the corresponding sulfones is typically accomplished using m-CPBA (meta-chloroperoxybenzoic acid) .

Key Reactions in Synthesis

The synthesis of biotin sulfone derivatives often involves these key steps:

  • Direct proline-catalyzed aldol reaction

  • Tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction

  • Late-stage Haller–Bauer reaction to access the required side chain

Biological Role and Metabolism

Occurrence as a Metabolite

Biotin sulfone has been identified as a natural metabolite of biotin in human metabolism. Studies have detected its presence in human urine, confirming its role in the biotin metabolic pathway .

Urinary Excretion Patterns

Research by urinary analysis has provided insights into the excretion patterns of biotin sulfone:

  • In normal conditions, biotin sulfone accounts for approximately 3.6% of total biotin excretion in free-living subjects

  • The urinary excretion of biotin sulfone increases significantly after biotin administration

  • In controlled studies, biotin sulfone excretion increased 21-fold from 0.2 nmol/h before to 4.2 nmol/h after biotin administration

These findings suggest that biotin sulfone is formed as part of normal biotin metabolism and its production increases proportionally with biotin intake .

Metabolic Significance

The presence of biotin sulfone in human metabolism suggests it may play a role in biotin turnover and homeostasis. Accurate quantitation of biotin sulfone in biological samples allows for more precise studies on human biotin metabolism and turnover, as it captures a component of biotin metabolism that might otherwise be overlooked .

Applications in Research and Biotechnology

Diagnostic Applications

Biotin sulfone has proven valuable in multiple diagnostic platforms:

  • Multiple-analyte profiling technology (Luminex)

  • Surface plasmon resonance sensors

  • Microsphere-based immunoassays

These applications leverage the unique properties of biotin sulfone, particularly its stability during chemical synthesis and its retained ability to bind to avidin/streptavidin-coated surfaces .

Anti-Candida albicans Antibody Analysis

Research has validated the use of biotin sulfone in analyzing anti-Candida albicans antibody responses. Specifically, biotin sulfone-tagged synthetic oligosaccharides have been successfully immobilized on avidin-coated surfaces for antibody reactivity studies using monoclonal antibodies .

Comparative Analysis with Biotin

Structural Differences

The key difference between biotin and biotin sulfone lies in the oxidation state of the sulfur atom in the tetrahydrothiophene ring. In biotin sulfone, this sulfur is fully oxidized to a sulfone group (SO₂), resulting in altered electronic properties and reactivity compared to biotin .

Binding Efficiency

While biotin sulfone maintains the ability to bind to avidin and streptavidin, its binding efficiency differs from native biotin:

  • Biotin sulfone is reported to be as efficient as biotin in streptavidin binding

  • It binds to avidin with a binding ratio of 0.332 compared with biotin

  • The retained binding capability makes it suitable for applications utilizing the avidin-biotin system despite the chemical modification

Chemical Stability and Reactivity

One of the most valuable characteristics of biotin sulfone compared to biotin is its enhanced chemical stability in certain reaction conditions:

  • Biotin sulfone shows improved stability during carbohydrate protecting group manipulation

  • It maintains its structure during organic synthesis procedures where biotin would be reactive

  • This stability makes it particularly useful in synthetic chemistry applications while still providing a functional handle for bioaffinity interactions

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